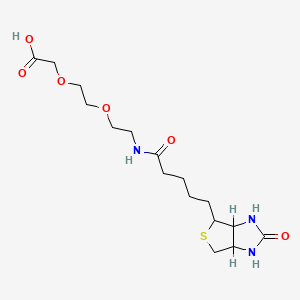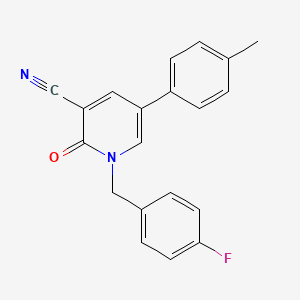
1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as FMOC-L-Arginine, is a compound used in scientific research for various purposes. It is a derivative of L-arginine, an amino acid that plays a crucial role in protein synthesis and is involved in various physiological processes. FMOC-L-Arginine is a versatile compound that can be used for the synthesis of peptides, as well as for studying the mechanism of action of certain enzymes and proteins.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound is involved in the synthesis and structural elucidation within organic chemistry, focusing on pyridine derivatives and their potential applications in various fields. For example, the reaction of similar pyridine carbonitriles with arylidene malononitrile and other reagents leads to the formation of isoquinoline derivatives, demonstrating the compound's role in synthesizing novel heterocyclic structures (Al-Issa, 2012). This process is crucial for creating complex molecules that could have various applications, including pharmaceuticals and materials science.
Electrosynthesis in Organic Chemistry
The electrosynthesis of fluoroorganic compounds involves the oxidation of polymethylbenzenes to achieve side chain monofluorination, showcasing the compound's utility in introducing fluorine atoms into organic molecules (Bensadat et al., 1980). This method is significant for the synthesis of fluorinated organic compounds, which are increasingly important in medicinal chemistry and agrochemicals due to the unique properties that fluorine imparts to organic molecules.
Antifibrotic Agents Synthesis
Novel pirfenidone analogs, including substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydro-pyridine-3-carbonitriles, have been synthesized and evaluated for their antifibrotic activity. Some derivatives exhibited potent antifibrotic activity without harmful side effects, indicating the compound's potential as a precursor in developing new antifibrotic drugs (Ismail & Noaman, 2005).
Conducting Polymers from Pyrrole Derivatives
Derivatized bis(pyrrol-2-yl) arylenes, including the compound of interest, have been synthesized and electropolymerized to form conducting polymers with low oxidation potentials. These materials are stable in their conducting form and have potential applications in electronics and materials science (Sotzing et al., 1996).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c1-14-2-6-16(7-3-14)18-10-17(11-22)20(24)23(13-18)12-15-4-8-19(21)9-5-15/h2-10,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPZZGOFJTVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)
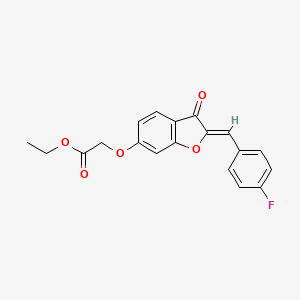
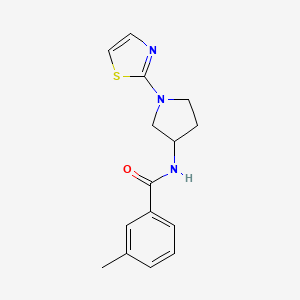
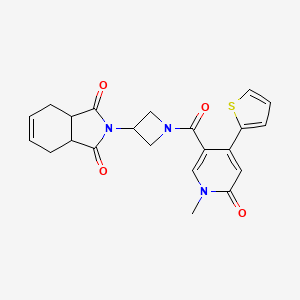
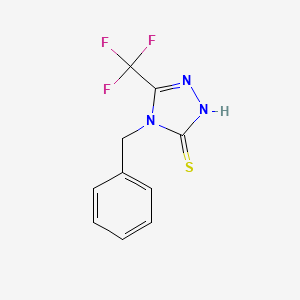
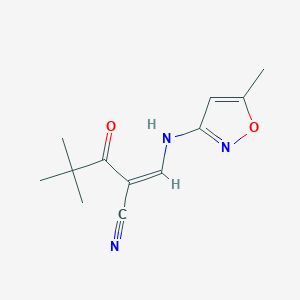
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757161.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2757162.png)
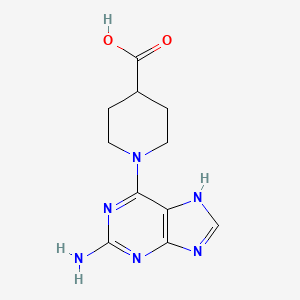
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2757165.png)

